1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol hydrochloride
Description
The compound 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol hydrochloride is a piperazine derivative with a complex structure featuring two aromatic substituents. The piperazine ring is substituted at the 4-position with a 5-chloro-2-methylphenyl group, while the propan-2-ol moiety is linked via a phenoxy group bearing 5-methyl and 2-isopropyl substituents. The hydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutical agents to improve bioavailability . Piperazine derivatives are frequently explored for central nervous system (CNS) applications due to their affinity for serotonin and dopamine receptors.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.ClH/c1-17(2)22-8-5-18(3)13-24(22)29-16-21(28)15-26-9-11-27(12-10-26)23-14-20(25)7-6-19(23)4;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYEJZJBLQWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The target compound shares core structural motifs with several analogs, differing primarily in substituents on the piperazine ring and phenoxy group. Key comparisons include:
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride Substituents: The piperazine ring has a 2-hydroxyethyl group, increasing hydrophilicity compared to the chloro-methylphenyl group in the target compound. The phenoxy group features an allyl substituent, which may enhance metabolic stability but reduce steric bulk compared to isopropyl.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Substituents: The adamantane group on the phenoxy moiety introduces extreme lipophilicity and steric hindrance, likely reducing binding flexibility. The 4-methylpiperazine may enhance metabolic stability. Inferred Properties: Prolonged half-life due to adamantane’s resistance to enzymatic degradation but possible toxicity risks from accumulation .
The methoxy group may alter electronic effects compared to the methyl group in the target compound.
Physicochemical and Pharmacological Trends
- Lipophilicity (logP) : The target compound’s chloro and isopropyl groups likely result in moderate lipophilicity, balancing CNS penetration and solubility. Adamantane-containing analogs (e.g., ) exhibit higher logP, while hydroxyethyl-substituted derivatives (e.g., ) are more hydrophilic.
- Receptor Binding : Chloro substituents (as in the target compound) are associated with increased serotonin receptor affinity compared to methoxy or sulfonyl groups .
- Metabolic Stability : Bulky substituents (e.g., adamantane ) resist cytochrome P450 oxidation, whereas allyl groups (e.g., ) may undergo faster metabolic clearance.
Data Table: Structural and Inferred Properties of Comparable Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
